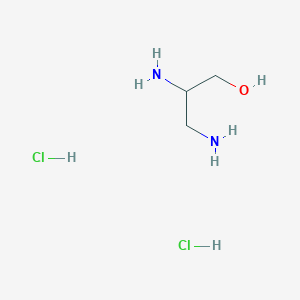

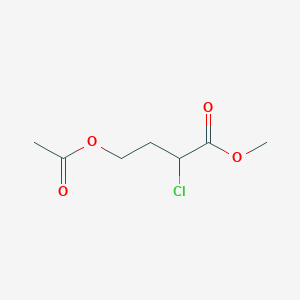

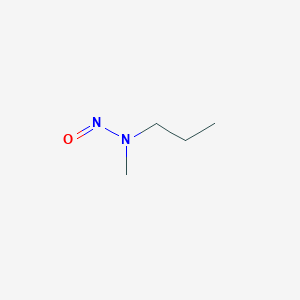

![molecular formula C10H7N3S B057494 2-(1H-吡唑-1-基)苯并[d]噻唑 CAS No. 117157-62-7](/img/structure/B57494.png)

2-(1H-吡唑-1-基)苯并[d]噻唑

描述

2-(1H-pyrazol-1-yl)benzo[d]thiazole (2-PBT) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, which is a type of organic compound containing a ring of atoms of at least two different elements. 2-PBT is one of the most widely used pyrazole derivatives and has a variety of potential applications in pharmaceuticals, agriculture and biochemistry.

科学研究应用

抗肿瘤潜力

该化合物已合成并评估其对不同细胞系(如MCF-7和CaCo-2)的抗肿瘤潜力 . 这表明它可能是开发新型抗肿瘤药物的有希望的候选者。

抗α-葡萄糖苷酶和抗脲酶剂

一项研究表明,苯并噻唑衍生的吡唑啉类噻唑类似物,包括“2-(1H-吡唑-1-基)苯并[d]噻唑”,对α-葡萄糖苷酶和脲酶表现出显著的效力 . 这些酶分别参与碳水化合物消化和氮代谢。因此,这些酶的抑制剂可用于治疗糖尿病和某些感染。

抗菌活性

该化合物对P. aeruginosa 表现出强大的抗菌潜力。这表明它可以用于开发新型抗菌药物,特别是针对耐药菌株。

AQ信号接收抑制剂

该化合物已被建议作为PqsR水平上AQ信号接收的潜在药理学阻滞剂 . 这可能导致pqsA-lux基因的转录减少,并最终减少发光读数,这可能对治疗某些细菌感染有用。

代谢改变

该化合物已被用于与洗涤剂Triton-X 100的治疗,导致代谢改变的数值更高 . 这表明它可以用于代谢过程的研究和靶向代谢途径药物的开发。

含咪唑化合物的合成

该化合物已被用于含咪唑化合物的合成 . 咪唑是一种五元杂环部分,具有广泛的化学和生物学性质,并用于开发新型药物。

作用机制

Target of Action

Similar compounds have shown potential againstMycobacterium tuberculosis . The compound might interact with specific proteins or enzymes in the bacteria, inhibiting their function and leading to the death of the bacteria .

Mode of Action

This interaction could inhibit the function of essential proteins or enzymes, disrupting the normal functioning of the bacteria and leading to its death .

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound might affect the pathways related to the survival and proliferation of mycobacterium tuberculosis .

Result of Action

The result of the action of 2-(1H-Pyrazol-1-yl)benzo[d]thiazole is the potential inhibition of the growth of Mycobacterium tuberculosis . This could lead to the death of the bacteria, thereby treating the infection.

未来方向

The future directions for the study of similar compounds involve further exploration of their biological activities . For instance, molecular docking studies reveal that some compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

生化分析

Biochemical Properties

Compounds with similar structures have been reported to interact with various enzymes and proteins . For instance, benzo[d]imidazo[2,1-b]thiazole derivatives have shown notable α-glucosidase and urease inhibitory properties . These interactions could potentially influence biochemical reactions in the body.

Cellular Effects

The cellular effects of 2-(1H-pyrazol-1-yl)benzo[d]thiazole are also not fully elucidated. Related compounds have demonstrated significant effects on various types of cells. For example, certain benzo[d]imidazo[2,1-b]thiazole derivatives have shown potent antitumor activity against different cell lines . These compounds could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of 2-(1H-pyrazol-1-yl)benzo[d]thiazole is not yet known. It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, certain benzo[d]imidazo[2,1-b]thiazole derivatives have shown desirable fitting patterns in the active sites of certain enzymes, characterized by lower binding free energy .

属性

IUPAC Name |

2-pyrazol-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c1-2-5-9-8(4-1)12-10(14-9)13-7-3-6-11-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYHHJYDUIIWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

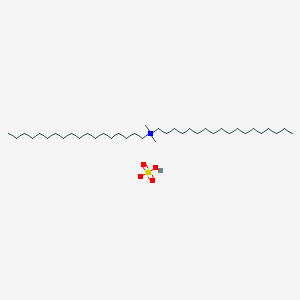

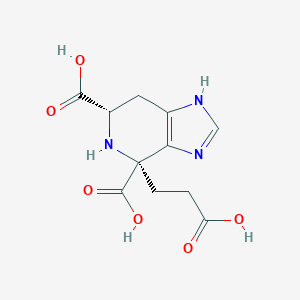

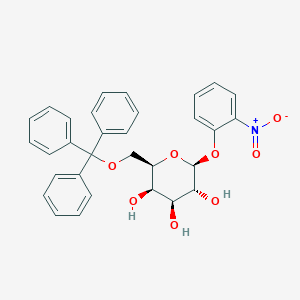

![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)

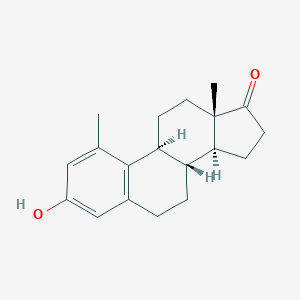

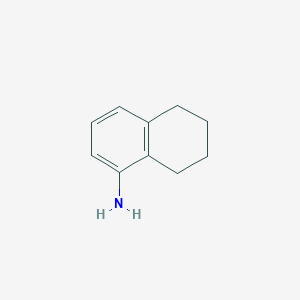

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)

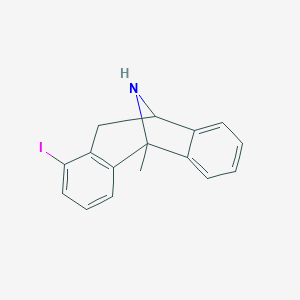

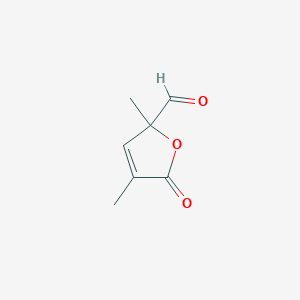

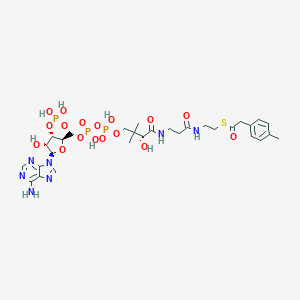

![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)